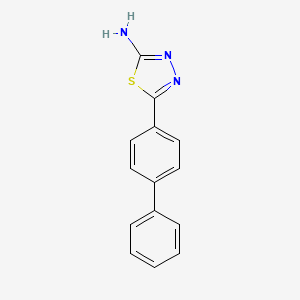

5-(4-Phenylphenyl)-1,3,4-thiadiazol-2-amine

Description

Propriétés

IUPAC Name |

5-(4-phenylphenyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3S/c15-14-17-16-13(18-14)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H2,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMBUEMMYOIVIOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN=C(S3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00395706 | |

| Record name | 5-(4-phenylphenyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70057-66-8 | |

| Record name | 5-(4-phenylphenyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Detailed Synthetic Routes

Classical Cyclization Using Thiosemicarbazides and Carboxylic Acids

The most established method for synthesizing 1,3,4-thiadiazole-2-amine derivatives, including 5-(4-Phenylphenyl)-1,3,4-thiadiazol-2-amine, involves the reaction of a substituted thiosemicarbazide with a corresponding aromatic carboxylic acid. The process is typically catalyzed by dehydrating agents such as phosphorus oxychloride, polyphosphoric acid, or sulfuric acid.

General Reaction Scheme

- Step 1: Synthesis of the appropriate thiosemicarbazide (e.g., 4-phenylphenylthiosemicarbazide).

- Step 2: Condensation with the aromatic carboxylic acid (e.g., benzoic acid or biphenylcarboxylic acid).

- Step 3: Cyclodehydration using a dehydrating agent (POCl₃, PPA, or H₂SO₄) at elevated temperatures (80–90 °C).

- Step 4: Workup and purification, typically via neutralization and recrystallization.

Data Table: Classical Cyclization Conditions

One-Pot Synthesis Using Polyphosphate Ester (PPE)

A notable advancement is the use of polyphosphate ester as a mild, non-toxic dehydrating agent, enabling a one-pot synthesis that avoids hazardous reagents like phosphorus oxychloride or thionyl chloride. This method proceeds via three steps in a single vessel:

- Acylation of thiosemicarbazide with the aromatic carboxylic acid in the presence of PPE.

- Cyclodehydration to form the thiadiazole ring.

- Isolation of the final product.

Advantages

Data Table: One-Pot PPE Cyclization

| Entry | Thiosemicarbazide | Carboxylic Acid | PPE (eq.) | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | 4-Phenylphenylthiosemicarbazide | Biphenylcarboxylic acid | 2 | 90 | 1 | 75–88 |

Alternative Methods

Methanesulfonic Acid as Dehydrating Agent

Recent reports highlight the use of methanesulfonic acid (1.5 equivalents) for efficient cyclodehydration, yielding high-purity thiadiazole derivatives.

Dipolar Cycloaddition and Diazo Chemistry

While less common for this specific target, dipolar cycloaddition reactions involving diazo compounds and sulfines have been explored for related thiadiazole scaffolds, though these methods are more specialized and less frequently used for large-scale or routine synthesis.

Comparative Analysis of Methods

Research Findings and Notes

- The cyclization of thiosemicarbazides with aromatic carboxylic acids remains the gold standard for preparing this compound and related derivatives.

- The use of polyphosphate ester as a dehydrating agent in a one-pot synthesis is a significant advancement, offering a greener and safer alternative with comparable or improved yields.

- Methanesulfonic acid and other less hazardous acids are being adopted for their operational simplicity and cleaner reaction profiles.

- The choice of method often depends on the scale, desired purity, and available reagents.

- All methods require careful control of temperature and stoichiometry to maximize yield and minimize byproduct formation.

Applications De Recherche Scientifique

Pharmaceutical Development

One of the primary areas of research for 5-(4-Phenylphenyl)-1,3,4-thiadiazol-2-amine is in the development of new therapeutic agents. Its structural characteristics may enhance bioactivity and efficacy against various diseases.

- Anticonvulsant Activity : Studies have shown that thiadiazole derivatives exhibit significant anticonvulsant properties. For instance, compounds similar to this compound have been evaluated for their effectiveness in protecting against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ) models in mice. Results indicated that certain derivatives demonstrated protective indices comparable to established anticonvulsant drugs like phenytoin and carbamazepine .

Agricultural Applications

In the realm of agrochemicals, this compound is being researched for its potential as an insecticide and fungicide.

- Pesticidal Properties : Thiadiazole derivatives have been noted for their insecticidal and fungicidal activities. The compound's unique structure allows it to interact effectively with biological targets in pests, making it a candidate for developing safer and more effective pest management solutions .

Material Science

The compound is also being explored for applications in material science.

- Synthesis of Novel Materials : Research indicates that thiadiazole derivatives can be utilized in creating advanced materials with specific chemical properties. These materials may find applications in coatings and polymers that require enhanced durability and performance characteristics .

Biochemical Research

This compound has implications in biochemical research as well.

- Metabolic Pathways : The compound is under investigation for its role in various biochemical pathways. Understanding these interactions could lead to breakthroughs in metabolic research and the development of new diagnostic tools .

Cosmetic Formulations

The unique properties of this compound make it a potential candidate for use in cosmetic products.

- Skin Benefits : Its inclusion in cosmetic formulations could enhance skin benefits or act as a stabilizing agent. This application is particularly relevant as the demand for effective cosmetic ingredients continues to grow .

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies highlighting the efficacy of thiadiazole derivatives:

Mécanisme D'action

The mechanism of action of 5-(4-Phenylphenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. In antimicrobial applications, the compound disrupts the integrity of microbial cell membranes, leading to cell lysis. In anticancer research, it is believed to interfere with cellular signaling pathways, inducing apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the organism or cell type being studied.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The biological and chemical properties of 5-(4-Phenylphenyl)-1,3,4-thiadiazol-2-amine can be contextualized by comparing it to structurally related thiadiazole derivatives. Key differences arise from substituent type, position, and electronic effects, as summarized below:

Table 1: Comparative Analysis of 1,3,4-Thiadiazole Derivatives

| Compound Name | Substituent(s) | Key Properties | Biological Activity | Reference |

|---|---|---|---|---|

| This compound | Biphenyl (para) | High lipophilicity, aromatic π-π interactions | Potential anticancer (inferred) | — |

| 5-(3-Chloro-2-methylphenyl)-1,3,4-thiadiazol-2-amine | Chloro (meta), methyl (ortho) | Enhanced halogen bonding, steric effects | Antimicrobial | |

| 5-(Perfluorophenyl)-1,3,4-thiadiazol-2-amine | Perfluorophenyl | High electronegativity, chemical stability | Bioconjugation, materials science | |

| 5-(4-Methylphenethyl)-1,3,4-thiadiazol-2-amine | Methylphenethyl | Improved solubility, moderate lipophilicity | Antimicrobial, anticancer | |

| 5-(3-Iodophenyl)-1,3,4-thiadiazol-2-amine | Iodo (meta) | High lipophilicity, potential for radioimaging | Anticancer | |

| 5-(5-Bromo-2-methoxyphenyl)-1,3,4-thiadiazol-2-amine | Bromo (para), methoxy (ortho) | Halogen bonding, electron-withdrawing effects | Antimicrobial, anticancer | |

| N-(4-Chlorophenyl)-5-phenyl-1,3,4-thiadiazol-2-amine | Chlorophenyl, phenyl | Dual aromatic groups, enhanced rigidity | Anticancer, enzyme inhibition |

Key Insights from Comparisons:

Substituent Effects on Lipophilicity :

- The biphenyl group in the target compound likely confers higher lipophilicity compared to derivatives with smaller substituents (e.g., methyl or halogens). This property may enhance blood-brain barrier penetration or target binding in hydrophobic pockets .

- Halogenated derivatives (e.g., chloro, bromo, iodo) exhibit increased lipophilicity and participate in halogen bonding, which can improve binding affinity to proteins .

Electronic and Steric Modifications: Electron-withdrawing groups (e.g., nitro, perfluorophenyl) increase the electrophilicity of the thiadiazole ring, enhancing reactivity in nucleophilic substitution reactions .

Biological Activity Trends :

- Antimicrobial activity is commonly observed in derivatives with halogen or methoxy substituents, likely due to interactions with bacterial enzymes or membrane disruption .

- Anticancer activity correlates with substituents that enable intercalation (e.g., aromatic groups) or enzyme inhibition (e.g., trifluoromethyl, nitro) .

Structural Analogs with Heteroatom Variations :

- Replacement of sulfur with oxygen in oxadiazole analogs reduces ring aromaticity and alters electronic properties, often diminishing thiadiazole-specific bioactivity .

- Triazole derivatives, while structurally similar, exhibit distinct pharmacokinetic profiles due to differences in hydrogen-bonding capacity .

Activité Biologique

5-(4-Phenylphenyl)-1,3,4-thiadiazol-2-amine is a compound that belongs to the class of thiadiazole derivatives, which have garnered significant attention due to their diverse biological activities. This article explores the synthesis, pharmacological properties, and potential therapeutic applications of this compound, supported by data tables and case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

The synthesis of thiadiazole derivatives typically involves cyclization reactions of thiosemicarbazides or other precursors under acidic or basic conditions. Various methods have been reported for synthesizing 1,3,4-thiadiazoles, including:

- Cyclization with Acetyl Chloride : Thiosemicarbazide reacts with acetyl chloride to form thiadiazoles.

- Oxidative Cyclization : Using ferric chloride to facilitate the cyclization of thiosemicarbazones.

These synthetic routes allow for modifications that enhance the biological activity of the resulting compounds .

Anticonvulsant Activity

One of the prominent pharmacological activities associated with this compound is its anticonvulsant effect. Research indicates that various thiadiazole derivatives exhibit significant protection against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ) models in mice. For instance:

- Case Study : In experiments involving a series of synthesized thiadiazole derivatives, it was found that compounds with similar structures exhibited varying degrees of anticonvulsant activity. The most potent derivatives demonstrated effective ED50 values (the dose required to produce a therapeutic effect in 50% of the population) comparable to established anticonvulsants like phenytoin and carbamazepine .

| Compound | ED50 (mg/kg) | Model Used |

|---|---|---|

| This compound | 20.11 | MES |

| 5-[4-Chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine | 35.33 | PTZ |

Antimicrobial Activity

Thiadiazole derivatives have also shown promising antimicrobial properties. The compound exhibits activity against various bacterial strains and fungi:

- Antibacterial Effects : Studies have indicated that certain derivatives inhibit Gram-positive bacteria effectively.

- Antifungal Activity : Compounds bearing oxygenated substituents on the phenyl ring showed significant antifungal activity against species like Candida albicans and Aspergillus niger with minimum inhibitory concentrations (MIC) in the range of 32–42 µg/mL .

The mechanisms underlying the biological activities of thiadiazole derivatives are multifaceted:

- Anticonvulsant Mechanism : The anticonvulsant action is thought to involve modulation of neurotransmitter systems in the brain, particularly through GABAergic pathways.

- Antimicrobial Mechanism : The antimicrobial effects may arise from disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for microbial survival.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have provided insights into how modifications to the thiadiazole core influence biological activity:

- Substitution Patterns : The introduction of various substituents on the phenyl rings significantly affects the potency and spectrum of activity. For example, alkyl substitutions tend to enhance anticonvulsant properties while aryl substitutions may reduce efficacy .

| Substituent Type | Effect on Activity |

|---|---|

| Alkyl Groups | Increase potency |

| Aryl Groups | Decrease potency |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(4-phenylphenyl)-1,3,4-thiadiazol-2-amine, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via cyclocondensation of substituted carboxylic acid derivatives with thiosemicarbazide. For example, reacting 4-phenylbutyric acid with N-phenylthiosemicarbazide in POCl₃ under reflux (90°C, 3 hours), followed by pH adjustment to 8–9 for precipitation . Ultrasound-assisted methods (e.g., using benzyl halides and 5-amino-1,3,4-thiadiazole-2-thiol) can enhance reaction efficiency by reducing time and improving yields through cavitation effects . Purification typically involves recrystallization from DMSO/water or ethanol.

Q. How is the molecular structure of this compound characterized, and what structural features are critical for its stability?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is essential for determining bond lengths, dihedral angles (e.g., thiadiazole-phenyl torsion angles ~18–30°), and hydrogen-bonding networks (N–H⋯N interactions forming supramolecular chains) . Computational studies (DFT) complement experimental data by analyzing vibrational modes and electronic properties . Key stability factors include planar thiadiazole rings and π-π stacking between aromatic systems .

Q. What spectroscopic techniques are used to confirm the identity of this compound?

- Methodology :

- FT-IR : Confirms N–H (3100–3300 cm⁻¹) and C=S (1100–1250 cm⁻¹) stretches.

- ¹H/¹³C NMR : Peaks for aromatic protons (δ 7.2–8.0 ppm) and thiadiazole carbons (δ 150–170 ppm).

- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the biological activity of this compound derivatives?

- Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and electrostatic potential maps for binding site interactions. For example, electron-deficient thiadiazole rings may enhance binding to parasitic enzymes (e.g., Trypanosoma cruzi targets) . Molecular docking against protein databases (e.g., PDB) identifies potential inhibitors of virulence factors like Sortase A .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies?

- Methodology :

- Metabolic stability assays : Evaluate hepatic microsomal degradation to explain reduced in vivo efficacy.

- Solubility optimization : Use prodrug approaches (e.g., Schiff base formation with aldehydes) to improve bioavailability .

- Dose-response modeling : Compare IC₅₀ values across models, accounting for membrane permeability differences .

Q. How do structural modifications (e.g., substituent variations) impact the compound’s antiparasitic activity?

- Methodology :

- SAR studies : Introduce electron-withdrawing groups (e.g., –NO₂ at the phenyl ring) to enhance electrophilicity and enzyme inhibition. For example, 5-(5-nitrofuran-2-yl) derivatives show 95% inhibition against T. cruzi at 6.2 mmol/L .

- Crystallography : Compare hydrogen-bonding patterns of active vs. inactive analogs to identify critical interactions .

Q. What advanced techniques validate the compound’s role in inhibiting bacterial virulence factors?

- Methodology :

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to Sortase A.

- Fluorescence quenching assays : Monitor conformational changes in enzyme-inhibitor complexes .

- Mutagenesis studies : Identify residues critical for inhibitor binding through alanine scanning .

Contradictions and Methodological Challenges

- Synthesis yields : Traditional reflux methods (e.g., POCl₃) may yield 60–70% , while ultrasound-assisted routes achieve >85% . Contradictions arise from solvent polarity and catalyst selection.

- Bioactivity variability : Differences in assay conditions (e.g., pH, temperature) can alter IC₅₀ values. Standardized protocols (e.g., CLSI guidelines) are recommended for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.